Benzobarbital, (R)-

Description

Contextualization within Barbiturate (B1230296) Chemistry Research

Barbiturates are a class of organic compounds derived from barbituric acid. unodc.org The core structure of barbiturates can be chemically modified, typically at the 5-position of the pyrimidine (B1678525) ring, to produce a wide array of compounds with varying pharmacological effects. mdpi.com Benzobarbital (B1202252) itself is characterized by the presence of a benzoyl group attached to one of the nitrogen atoms of the barbiturate ring, distinguishing it from its parent compound, phenobarbital (B1680315). wikipedia.org

The synthesis of barbiturates generally involves the condensation reaction of a disubstituted malonic ester with urea (B33335). For Benzobarbital, this would involve a precursor already containing the phenyl and ethyl groups at the 5-position, followed by N-benzoylation. The creation of a single enantiomer like (R)-Benzobarbital would necessitate a stereoselective synthesis or the separation of the racemic mixture, a process known as chiral resolution. wikipedia.orgnih.govwvu.edu

The general mechanism of action for barbiturates involves the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel. smolecule.compatsnap.com By binding to a distinct site on the receptor, barbiturates potentiate the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. news-medical.netyoutube.com This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability. smolecule.compatsnap.com This mechanism underlies the sedative, hypnotic, and anticonvulsant properties of this drug class. mdpi.com

Historical Trajectories of Barbiturate Discovery and Preclinical Development in Neuropharmacology

The history of barbiturates dates back to the 19th century with the synthesis of barbituric acid. However, it wasn't until the early 20th century that their therapeutic potential was realized. Over the decades, thousands of barbiturates were synthesized and investigated for their effects on the central nervous system. mdpi.com

Preclinical development of these compounds involved extensive in vitro and in vivo studies to characterize their pharmacological profiles. Animal models were crucial in identifying their anticonvulsant, sedative, and hypnotic properties. nih.gov These early investigations laid the groundwork for understanding the structure-activity relationships within the barbiturate class and their impact on neuronal function.

Fundamental Significance of Stereochemistry in Modern Pharmaceutical Research

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a cornerstone of modern pharmaceutical research. slideshare.net The biological systems in our bodies, such as enzymes and receptors, are chiral themselves and can, therefore, interact differently with the individual enantiomers of a chiral drug. nih.gov

This differential interaction can lead to significant differences in the pharmacodynamics (what the drug does to the body) and pharmacokinetics (what the body does to the drug) of each enantiomer. chapman.edu One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). dntb.gov.ua

For the barbiturate class, stereoselectivity has been observed. For instance, research on a novel, photoactivable chiral barbiturate, mTFD-MPPB, demonstrated that the (S)-enantiomer acted as a convulsant, while the (R)-enantiomer was an anticonvulsant. nih.gov This highlights the profound impact of stereochemistry on the biological activity of barbiturates and underscores the importance of studying individual enantiomers. While this specific finding does not directly apply to Benzobarbital, it provides a strong rationale for anticipating that (R)-Benzobarbital and (S)-Benzobarbital would also exhibit distinct pharmacological profiles.

Interactive Data Table: Physicochemical Properties of Benzobarbital (Racemic)

| Property | Value |

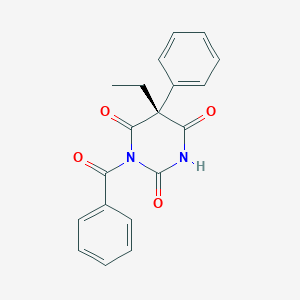

| Molecular Formula | C19H16N2O4 |

| Molecular Weight | 336.34 g/mol |

| IUPAC Name | 1-benzoyl-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |

| CAS Number | 744-80-9 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

113960-29-5 |

|---|---|

Molecular Formula |

C19H16N2O4 |

Molecular Weight |

336.3 g/mol |

IUPAC Name |

(5R)-1-benzoyl-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C19H16N2O4/c1-2-19(14-11-7-4-8-12-14)16(23)20-18(25)21(17(19)24)15(22)13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,20,23,25)/t19-/m1/s1 |

InChI Key |

QMOWPJIFTHVQMB-LJQANCHMSA-N |

Isomeric SMILES |

CC[C@]1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Stereochemical Characterization and Enantioselective Synthesis of R Benzobarbital

Principles of Stereochemical Nomenclature and Absolute Configuration (R/S System) in Organic Chemistry

In organic chemistry, the spatial arrangement of atoms within a molecule is crucial to its identity and function. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. A specific type of stereoisomerism is enantiomerism, which arises when a molecule is chiral, meaning it is non-superimposable on its mirror image. pressbooks.pub

The Cahn-Ingold-Prelog (CIP) system is the most widely accepted method for unambiguously assigning the absolute configuration of a chiral center. libretexts.orglumenlearning.comlibretexts.org This system designates a stereocenter as either 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left). libretexts.orglumenlearning.comlibretexts.org The assignment process follows a set of sequence rules:

Prioritize Substituents: Each of the four groups attached to the chiral carbon is assigned a priority based on the atomic number of the atom directly bonded to the stereocenter. Higher atomic numbers receive higher priority. lumenlearning.comsolubilityofthings.com

Orient the Molecule: The molecule is oriented in space so that the lowest-priority group (priority #4) is pointing away from the viewer. libretexts.org

Determine Configuration: The direction of the path from the highest priority group (1) to the second-highest (2) to the third-highest (3) is observed. lumenlearning.com If the path is clockwise, the configuration is assigned 'R'. If the path is counter-clockwise, the configuration is 'S'. libretexts.orglumenlearning.com

It is important to note that the R/S designation is a purely structural descriptor and does not inherently correlate with the direction in which a compound rotates plane-polarized light, which is denoted by (+) for dextrorotatory and (-) for levorotatory. libretexts.org

Enantiomeric Considerations in Barbiturate (B1230296) Pharmacological Research

The pharmacological and toxicological effects of many chiral drugs are often dependent on their stereochemistry. In the case of barbiturates, research has shown that the individual enantiomers can exhibit different biological activities. For many barbiturates, the S(−) enantiomers are associated with more potent depressant effects, while the R(+) enantiomers may produce excitatory effects. nih.gov

This difference in pharmacological action between enantiomers highlights the importance of stereoselectivity in drug design and development. The interaction of a drug molecule with its biological target, such as a receptor or enzyme, is often highly specific to its three-dimensional structure. Even subtle differences in the spatial arrangement of atoms can lead to significant variations in binding affinity and efficacy. nih.gov

For instance, studies on pentobarbital (B6593769) have shown that the S-(-)-enantiomer produces a longer duration of sedation than the R-(+)-enantiomer in humans. psu.edu This difference is attributed to stereoselective elimination and protein binding. psu.edu Similarly, for hexobarbital, the S(+) enantiomer potentiates GABA-A receptors more effectively than the R(-) enantiomer. wikipedia.org These findings underscore the necessity of studying the pharmacological profiles of individual enantiomers of barbiturates to understand their mechanisms of action fully and to develop safer and more effective therapeutic agents. The differential effects of barbiturate enantiomers are often due to stereoselective metabolism and fit to central nervous system receptors. nih.gov

Synthetic Methodologies for Benzobarbital (B1202252) and Enantioselective Approaches

The synthesis of benzobarbital, like other barbiturates, generally involves the condensation of a malonic acid derivative with urea (B33335) or a urea derivative. iiab.me However, the introduction of a chiral center and the subsequent separation or direct synthesis of a single enantiomer require more specialized techniques.

Condensation Reactions in Benzobarbital Synthesis

The traditional synthesis of barbiturates involves a condensation reaction between a derivative of diethyl malonate and urea in the presence of a strong base. iiab.me For benzobarbital, which is 1-benzoyl-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione, the synthesis can start from phenobarbital (B1680315). One reported method involves the reaction of phenobarbital with benzoyl chloride. guidechem.comchemicalbook.com In a specific procedure, phenobarbital is reacted with benzoyl chloride in the presence of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst and triethylamine (B128534) as a binding agent, yielding benzobarbital. guidechem.com Another approach involves the condensation of benzoyl chloride with 5-ethyl-5-phenylbarbituric acid. ontosight.ai

| Reactants | Catalyst/Reagent | Product |

| Phenobarbital, Benzoyl Chloride | 4-dimethylaminopyridine (DMAP), Triethylamine | Benzobarbital guidechem.com |

| 5-ethyl-5-phenylbarbituric acid, Benzoyl Chloride | Benzobarbital ontosight.ai |

Oxidation Synthesis Strategies and Industrial Applicability

Oxidative synthesis methods represent a newer approach to preparing benzobarbital and are noted for their potential advantages in industrial production, such as lower reaction temperatures, simpler operation, and higher yields. bloomtechz.combloomtechz.com One described oxidative synthesis involves a multi-step process starting with an aniline (B41778) coupling reaction catalyzed by urea and sulfuric acid, followed by a substitution reaction and subsequent oxidation and reduction steps to yield benzobarbital. bloomtechz.com Another oxidative pathway involves the reaction of acetyl aluminum oxide and phenyl p-hydroxybenzoate under photocatalysis, followed by an aromatic nucleophilic addition reaction. bloomtechz.com While these methods are promising for large-scale synthesis, their industrial application for producing enantiomerically pure (R)-Benzobarbital would necessitate the integration of a chiral resolution step or the development of an enantioselective variant of the synthesis.

Stereoselective Synthetic Pathways Guided by Chirality Information

The development of stereoselective synthetic pathways is crucial for obtaining enantiomerically pure compounds like (R)-Benzobarbital. Asymmetric synthesis aims to create a specific stereoisomer, often employing chiral catalysts or auxiliaries. While specific enantioselective syntheses for (R)-Benzobarbital are not extensively detailed in the provided search results, the principles of asymmetric synthesis of chiral barbituric acid derivatives are well-established. mdpi.com

Catalytic asymmetric transformations have gained significant attention for the synthesis of chiral barbituric acid derivatives. mdpi.com For example, enantioselective Michael additions of N,N'-disubstituted barbituric acid derivatives to β-nitro olefins have been achieved using chiral thiosquaramide as a bifunctional organocatalyst. mdpi.com Furthermore, diastereoselective and enantioselective synthesis of barbiturate-fused spirotetrahydroquinolines has been accomplished via chiral palladium(0)/ligand complex-catalyzed [4 + 2] cycloaddition. acs.org These methodologies demonstrate the feasibility of creating chiral barbiturate structures with high stereoselectivity. Applying these principles to the synthesis of (R)-Benzobarbital would likely involve a chiral catalyst that directs the formation of the desired stereocenter.

Derivatization Reactions of Barbituric Acid Derivatives for Research

The derivatization of barbituric acid and its derivatives is a common practice in medicinal chemistry to explore structure-activity relationships and develop new therapeutic agents. mdpi.com These chemical modifications can alter the pharmacological properties of the parent compound. For research purposes, derivatization is also employed to facilitate analysis. For instance, in gas chromatography (GC) analysis of barbiturates, a derivatization technique called flash alkylation can be used. rsc.org This on-column derivatization, often using a reagent like trimethylanilinium hydroxide, N-methylates the barbiturates, making them less polar and improving their chromatographic behavior. rsc.org Such techniques could be applied to the analysis of (R)-Benzobarbital to determine its purity and concentration in biological samples.

Molecular Mechanisms of Action Research for R Benzobarbital

Gamma-Aminobutyric Acid (GABA) Receptor System Modulation

The primary mechanism of action for benzobarbital (B1202252), a barbiturate (B1230296) derivative, is its role as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) type A receptor. patsnap.compatsnap.com GABA is the main inhibitory neurotransmitter in the central nervous system. patsnap.com Its activation of GABA-A receptors leads to an influx of chloride ions, which hyperpolarizes neurons and makes them less likely to fire. patsnap.compatsnap.com By augmenting the effect of GABA, benzobarbital enhances inhibitory neurotransmission, which helps to stabilize neuronal activity. patsnap.compatsnap.com

Ligand Binding Site Characterization and Distinct Receptor Interactions

The binding site for barbiturates on the GABA-A receptor is distinct from that of both GABA and another class of allosteric modulators, the benzodiazepines. wikipedia.orgnih.gov GABA-A receptors are pentameric structures composed of various subunit combinations. scirp.orgnih.gov The specific subunit composition of the receptor determines its pharmacological properties, including its sensitivity to different modulators. nih.gov While the benzodiazepine (B76468) binding site is typically located at the interface between α and γ subunits, barbiturates are thought to bind at multiple homologous transmembrane pockets located at subunit interfaces. wikipedia.orgnih.gov This difference in binding sites accounts for the distinct pharmacological effects of barbiturates compared to benzodiazepines.

| Modulator Class | Binding Site on GABA-A Receptor | Effect on Chloride Channel | Primary Outcome |

|---|---|---|---|

| Benzobarbital (Barbiturate) | Multiple transmembrane pockets at subunit interfaces wikipedia.org | Increases duration of channel opening patsnap.comwikipedia.org | Enhanced and prolonged neuronal inhibition patsnap.com |

| Benzodiazepines | Interface between α and γ subunits nih.gov | Increases frequency of channel opening wikipedia.org | Enhanced neuronal inhibition |

Chloride Ion Channel Dynamics and Neuronal Hyperpolarization Research

The modulation of the GABA-A receptor by benzobarbital directly impacts the dynamics of the associated chloride ion channel. patsnap.com By prolonging the time the channel remains open, benzobarbital allows for a greater influx of chloride ions into the neuron. patsnap.compatsnap.com This increased intracellular chloride concentration leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential. patsnap.com This stabilization of neuronal membranes is a key factor in the anticonvulsant effects of benzobarbital. patsnap.com

Research on Interaction with Excitatory Neurotransmission Systems (e.g., Glutamate)

In addition to enhancing inhibitory neurotransmission, research suggests that barbiturates, including benzobarbital, may also reduce excitatory neurotransmission mediated by glutamate (B1630785). patsnap.comwikipedia.org Glutamate is the primary excitatory neurotransmitter in the brain. patsnap.com Some studies indicate that barbiturates can inhibit AMPA and kainate receptors, which are subtypes of ionotropic glutamate receptors. wikipedia.org By blocking these receptors, benzobarbital could further decrease neuronal excitability, complementing its effects on the GABA system. patsnap.com However, research comparing the effects of depressant and convulsant stereoisomers of a barbiturate analogue on AMPA receptors found that both isomers inhibited the receptor, suggesting this mechanism may not be the primary contributor to the hypnotic effects of barbiturates. nih.gov

Investigation of Modulation on Voltage-Gated Ion Channels (Sodium and Calcium)

The mechanism of action of benzobarbital may also involve the modulation of voltage-gated ion channels, such as sodium and calcium channels. patsnap.com These channels are crucial for the initiation and propagation of action potentials. wikipedia.org By modulating these channels, benzobarbital could reduce the likelihood of the rapid and uncontrolled neuronal firing that underlies seizures. patsnap.com Some antiepileptic drugs are known to act by blocking voltage-gated sodium channels, which limits the ability of neurons to fire at high frequencies. medscape.com Similarly, modulation of voltage-gated calcium channels can affect neurotransmitter release and neuronal excitability. wikipedia.org

| Ion Channel Type | Function in Neuronal Excitability | Potential Effect of (R)-Benzobarbital Modulation |

|---|---|---|

| Voltage-Gated Sodium Channels | Initiation and propagation of action potentials wikipedia.org | Reduction of high-frequency neuronal firing patsnap.com |

| Voltage-Gated Calcium Channels | Neurotransmitter release and neuronal excitability wikipedia.org | Decreased neurotransmitter release and excitability patsnap.com |

| AMPA/Kainate Receptors (Glutamate) | Mediate fast excitatory synaptic transmission nih.gov | Inhibition of excitatory neurotransmission wikipedia.org |

Structure Activity Relationship Sar Studies and Computational Approaches

Elucidation of Pharmacophore and Essential Structural Motifs for Biological Activity

A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to exert a specific biological effect. For anticonvulsant barbiturates, a generally accepted pharmacophore has been developed, which also applies to (R)-Benzobarbital. This model was refined through extensive quantitative structure-activity relationship (QSAR) studies on a large set of barbiturate (B1230296) analogues. nih.gov

The key features of the anticonvulsant pharmacophore for barbiturates include:

A hydrophobic domain: This is typically fulfilled by the substituents at the C5 position of the barbituric acid ring. In (R)-Benzobarbital, the C5-phenyl and C5-ethyl groups serve as these crucial hydrophobic moieties, facilitating interaction with lipophilic pockets within the receptor.

A hydrogen-bonding domain: The imide (-NH-C=O) groups within the barbiturate ring are critical for forming hydrogen bonds with the biological target. These interactions are essential for anchoring the molecule in the correct orientation for its modulatory effect.

Studies have shown that for activity against maximal electroshock (MES)-induced seizures, a model relevant for generalized tonic-clonic seizures, the topological and electronic properties of the barbiturate are of high importance. nih.gov In contrast, for activity against subcutaneous pentylenetetrazol (s.c.Met)-induced seizures, which is a model for absence seizures, lipophilicity and molecular geometry are more critical. nih.gov (R)-Benzobarbital, with its N-benzoyl group, possesses a distinct electronic and steric profile that aligns with these pharmacophoric requirements for broad-spectrum anticonvulsant activity.

Impact of Substitutions on the Barbituric Acid Core and Derivative Activity

The biological activity of barbiturates is highly sensitive to substitutions on the core pyrimidine (B1678525) ring. The most critical position for determining potency and duration of action is the C5 position.

Substitutions at C5:

Requirement for Disubstitution: For significant anticonvulsant or hypnotic activity, the C5 position must be disubstituted. Mono-substitution at C5 results in inactive compounds.

Nature of Substituents: The character of the two substituents at C5 dictates the lipophilicity of the molecule, which in turn influences its pharmacokinetic and pharmacodynamic properties.

Alkyl Chains: Increasing the length of alkyl chains generally increases lipid solubility and hypnotic potency up to a certain point (a combined total of 7-9 carbon atoms). Longer chains can lead to decreased activity or increased toxicity.

Branching and Unsaturation: Branched or unsaturated alkyl chains at C5 tend to increase potency and decrease the duration of action compared to their straight-chain counterparts due to enhanced metabolic susceptibility.

Aromatic/Alicyclic Groups: The presence of a phenyl group at C5, as seen in Benzobarbital (B1202252) and its parent compound Phenobarbital (B1680315), is a hallmark of barbiturates with potent anticonvulsant activity, particularly against generalized tonic-clonic seizures. europa.eu

Substitutions at N1 and N3:

N,N'-Disubstitution: If both nitrogen atoms are substituted, the acidic nature of the barbiturate is lost, rendering the compound inactive as it can no longer form the necessary salt for formulation and interaction.

A summary of the general impact of substitutions on the barbiturate core is presented below:

| Position | Substitution Type | Impact on Activity/Properties | Example Relevance to (R)-Benzobarbital |

|---|---|---|---|

| C5 | Disubstitution | Essential for activity | Contains Ethyl and Phenyl groups |

| C5 | Phenyl Group | Confers potent anticonvulsant activity | Key feature of the molecule |

| C5 | Increasing Alkyl Chain Length | Increases lipophilicity and potency (up to a limit) | The C5-ethyl group contributes to the optimal lipophilicity |

| N1 | Acyl/Alkyl Group | Increases lipophilicity, faster onset, shorter duration | The N1-benzoyl group is the defining feature |

| N1, N3 | Disubstitution | Leads to loss of activity | N3 is unsubstituted, preserving activity |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzobarbital Derivatives

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. For barbiturates, QSAR studies have been instrumental in refining the understanding of the pharmacophore and predicting the anticonvulsant potential of novel derivatives.

A landmark QSAR study involving 48 barbiturates identified key molecular descriptors that correlate with anticonvulsant activity in different seizure models. nih.gov The study utilized statistical methods like discriminant analysis and regression analysis to build its models.

Key Findings from Barbiturate QSAR Studies:

Anti-s.c.Met Activity: This activity, predictive of efficacy against absence seizures, was more dependent on lipophilicity and molecular geometry . A compound's ability to cross the blood-brain barrier and fit into a specific receptor conformation is paramount.

While a specific QSAR model developed exclusively for a series of (R)-Benzobarbital derivatives is not prominently available in the literature, the general models for barbiturates provide a robust foundation for understanding its activity. The descriptors identified in these broader studies can be applied to (R)-Benzobarbital to rationalize its efficacy.

| Seizure Model | Key Correlating Properties | Implication for (R)-Benzobarbital |

|---|---|---|

| Maximal Electroshock (MES) | Topologic and Electronic Properties | The molecule's shape and the electron distribution of its two phenyl rings are critical for this activity. |

| Subcutaneous Metrazol (s.c.Met) | Lipophilicity and Molecular Geometry | The overall lipid solubility, influenced by all substituents, governs its ability to reach its target and exert this type of activity. |

Molecular Docking and Computational Simulations of Receptor Binding

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For barbiturates like (R)-Benzobarbital, the primary target is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel. Barbiturates act as positive allosteric modulators, binding to a site distinct from GABA itself to enhance the receptor's inhibitory function.

Computational simulations suggest that barbiturates bind within a pocket in the transmembrane domain of the GABA-A receptor, near the interface of different subunits (e.g., β-α or β-δ). The binding of (R)-Benzobarbital to this site is thought to stabilize the open state of the chloride ion channel, prolonging inhibitory postsynaptic currents.

Key interactions predicted by molecular modeling include:

Hydrogen Bonds: The N-H and C=O groups of the barbiturate ring are predicted to form crucial hydrogen bonds with amino acid residues (such as threonine or serine) within the binding pocket.

Hydrophobic Interactions: The C5-phenyl and C5-ethyl groups, as well as the N1-benzoyl group of (R)-Benzobarbital, are expected to engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues lining the binding site. These interactions are critical for the high affinity of the ligand.

A study investigating the binding of barbiturate enantiomers to a homomeric β3 GABA-A receptor model identified a binding site in the transmembrane domain. The study highlighted that binding discrimination between enantiomers was influenced not only by hydrogen bonding but also by the steric fit of the substituents around the chiral carbon. researchgate.net This underscores the importance of the specific three-dimensional arrangement of the ethyl and phenyl groups of (R)-Benzobarbital for optimal receptor interaction.

Integration of Stereochemical Data in SAR Analysis

Stereochemistry plays a pivotal role in the pharmacology of many barbiturates, as the chiral center at the C5 position can lead to enantiomers with markedly different biological activities. The integration of stereochemical data is therefore essential for a complete SAR analysis.

Research on chiral barbiturates that are structurally analogous to Benzobarbital has provided profound insights. A key example is 1-methyl-5-phenyl-5-propyl barbituric acid (MPPB), which differs from Benzobarbital primarily at the N1 (methyl vs. benzoyl) and C5 (propyl vs. ethyl) positions. Studies on the enantiomers of MPPB revealed contrasting pharmacological actions:

(R)-MPPB produces anesthesia and acts as an anticonvulsant. nih.gov

(S)-MPPB is a convulsant. nih.gov

These opposing effects demonstrate that the two enantiomers interact with the GABA-A receptor in fundamentally different ways. (R)-MPPB was shown to enhance GABA-mediated currents, consistent with the classical mechanism of anesthetic/anticonvulsant barbiturates. In contrast, (S)-MPPB acts as an inhibitor of GABA-A receptor function. nih.gov This suggests the existence of at least two distinct binding sites or conformations on the receptor that are stereoselectively recognized by the enantiomers.

This stark difference in activity between enantiomers of a close analog strongly supports the specific designation of "(R)-" for Benzobarbital as the therapeutically active anticonvulsant isomer. The SAR for this class of compounds is not merely about the presence of certain functional groups, but critically about their precise spatial orientation. An accurate SAR model must therefore account for the stereochemistry at C5, with the (R)-configuration being essential for the desired anticonvulsant profile.

| Compound/Enantiomer | Observed In Vivo Effect | Action at GABA-A Receptor |

|---|---|---|

| (R)-MPPB | Anticonvulsant / Anesthetic | Enhances GABA-mediated currents |

| (S)-MPPB | Convulsant | Inhibits GABA-mediated currents |

| (R)-Benzobarbital | Anticonvulsant | Presumed to enhance GABA-mediated currents |

Preclinical Research Models and Methodologies for R Benzobarbital Investigation

In Vitro Experimental Systems

In vitro, or "in glass," studies are performed outside of a living organism, providing a controlled environment to dissect the specific biological properties of a drug candidate. wuxiapptec.com These assays are crucial in the early stages of drug discovery for screening compounds, optimizing chemical structures, and predicting in vivo characteristics, thereby guiding the selection of candidates for further development. wuxiapptec.comsygnaturediscovery.com

Cell Line-Based Assays for Receptor Binding and Functional Activity

To understand the mechanism of action for a compound like (R)-Benzobarbital, cell-based assays are employed to measure its interaction with specific molecular targets and the subsequent functional response. bmglabtech.com These assays provide quantitative data on a compound's potency and efficacy at the cellular level. casss.org

Receptor Binding Assays: These assays quantify the affinity of a compound for a specific receptor. chelatec.com Radioligand binding assays are a common method used to determine key parameters such as the dissociation constant (Kd), which reflects the drug-receptor affinity, and the maximum receptor density (Bmax). chelatec.com Competitive binding assays are also used to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a compound by measuring its ability to displace a known ligand from its target. chelatec.com For a compound with potential anticonvulsant activity, key targets for screening include receptors central to neurotransmission, such as gamma-aminobutyric acid A (GABA-A) and glutamate (B1630785) (e.g., NMDA) receptors. nih.gov

Functional Activity Assays: Functional assays measure the biological response following the binding of a compound to its target. bmglabtech.com These can include:

Reporter Gene Assays: These are based on the principle that ligand binding to a receptor initiates a signaling cascade that leads to the expression of a reporter gene, such as luciferase. nih.gov The expression level of the reporter provides a quantifiable measure of the compound's functional activity. nih.gov

Calcium Mobilization Assays: These assays use fluorescent dyes to detect real-time changes in intracellular calcium concentrations that occur upon ion channel activation, providing insight into the functional consequences of a drug-receptor interaction. nih.gov Assays like the FLIPR® Membrane Potential Assay are used to assess activity at ion channels, including the GABA-A receptor, in stably transfected cell lines like Chinese Hamster Ovary (CHO) cells. nih.gov

Table 1: Overview of Cell Line-Based Assays for Pharmacological Characterization

| Assay Type | Principle | Key Parameters Measured | Example Cell Lines |

|---|---|---|---|

| Receptor Binding | Measures the direct interaction of a compound with its molecular target, often using a radiolabeled or fluorescent ligand. | Dissociation Constant (Kd), Maximum Receptor Density (Bmax), Inhibition Constant (Ki), IC50 | CHO, HEK293 (transfected with the target receptor) |

| Reporter Gene | A ligand-receptor interaction activates a signaling pathway that drives the expression of a quantifiable reporter gene (e.g., luciferase). | EC50 (potency), Emax (efficacy) | HEK293, HeLa |

| Calcium Mobilization | A fluorescent dye detects changes in intracellular calcium levels following the activation or inhibition of ion channels or G-protein coupled receptors. | EC50, IC50 | CHO, Neuroscreen-1 (NS-1) |

| Membrane Potential | A fluorescent indicator dye measures changes in membrane potential associated with ion channel activation. | EC50, IC50 | CHO (stably transfected with ion channels) nih.gov |

Microexplant Phenotypic Assay Screens (Neuroprotection, Neurogenesis, Synaptogenesis)

Phenotypic screens using primary neuronal cultures or microexplants can reveal the effects of a compound on complex cellular processes like neuronal survival, development, and connectivity.

Neuroprotection Assays: These assays evaluate a compound's ability to prevent or reduce neuronal cell death induced by a toxic stimulus.

Neurogenesis Assays: The generation of new neurons is a complex process involving the proliferation and differentiation of neural stem cells. frontiersin.org In vitro models can assess a compound's influence on these events. frontiersin.org Co-expression network analyses have identified that the processes of neurogenesis and synaptogenesis are key areas of investigation for neurodevelopmental disorders. nih.gov

Synaptogenesis Assays: The formation of new synapses is critical for neuronal network function. cellectricon.comnih.gov High-content analysis (HCA) in high-density rodent cortical cultures can be used to study synapse generation and loss. cellectricon.com By labeling presynaptic and postsynaptic proteins, it is possible to quantify drug-induced changes in their colocalization, providing a measure of synapse density. cellectricon.com Similarly, immunocytochemistry can be used to analyze dendritic morphology, such as total length and complexity, which are crucial for synapse formation. biorxiv.org

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Determination

Understanding the ADME properties of a compound is critical for predicting its pharmacokinetic behavior in a living organism. wuxiapptec.comresearchgate.net Early in vitro ADME screening helps identify potential liabilities and allows for the selection of candidates with more favorable drug-like properties. sygnaturediscovery.comsrce.hr

Absorption: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) and the use of Caco-2 cell monolayers model the passive diffusion and active transport across the intestinal barrier, respectively. nih.gov

Distribution: A compound's tendency to distribute into tissues is influenced by its lipophilicity (measured as LogD) and its binding to plasma proteins. sygnaturediscovery.comnih.gov Excessive binding can limit the amount of free drug available to exert its effect.

Metabolism: The metabolic stability of a compound is typically assessed using liver microsomes or hepatocytes, which contain key drug-metabolizing enzymes like Cytochrome P450s (CYPs). srce.hrnih.gov These assays determine the rate of metabolic breakdown (intrinsic clearance) and can help identify the major metabolites formed. srce.hr

Excretion: While primarily an in vivo parameter, in vitro transporter assays can help predict the routes of elimination.

Table 2: Standard In Vitro Assays for ADME Profiling

| ADME Parameter | Assay | Purpose |

|---|---|---|

| Absorption | Kinetic/Thermodynamic Solubility | Determines a compound's ability to dissolve in aqueous solutions, impacting oral absorption. sygnaturediscovery.com |

| PAMPA (Parallel Artificial Membrane Permeability Assay) | Assesses passive membrane permeability. nih.gov | |

| Caco-2 / MDCK Permeability | Evaluates intestinal permeability and identifies if the compound is a substrate for efflux transporters (e.g., P-glycoprotein). researchgate.netsrce.hr | |

| Distribution | Lipophilicity (LogD) | Measures a compound's affinity for lipid environments, influencing membrane permeability and tissue distribution. sygnaturediscovery.com |

| Plasma Protein Binding | Determines the fraction of compound bound to plasma proteins, which affects the free (active) concentration. srce.hr | |

| Blood-Plasma Ratio | Indicates if the compound preferentially partitions into red blood cells. srce.hr | |

| Metabolism | Liver Microsomal Stability | Measures the rate of Phase I metabolic degradation by CYP enzymes to predict hepatic clearance. srce.hrnih.gov |

| Hepatocyte Stability | Assesses both Phase I and Phase II metabolism in whole liver cells, providing a more complete picture of metabolic stability. srce.hr | |

| CYP Inhibition / Induction | Identifies potential for drug-drug interactions by determining if the compound inhibits or induces major CYP enzymes. srce.hr |

| Excretion | Transporter Interaction Assays | Determines if the compound is a substrate or inhibitor of key uptake or efflux transporters involved in drug elimination. |

In Vivo Animal Models for Pharmacological Actions

In vivo studies in whole, living organisms are essential to understand how a compound behaves in a complex biological system. wuxiapptec.com Animal models are indispensable for evaluating the efficacy and safety of an investigational drug before it can be considered for human trials. uc.pt

Rodent Models (Mice, Rats) in Neuropharmacological Research

Mice and rats are the most commonly used species in neuropharmacological research due to their physiological and genetic similarities to humans, established protocols, and cost-effectiveness. frontiersin.org These models are used to study the effects of pharmacological agents on brain function and behavior. frontiersin.org Advanced techniques such as functional magnetic resonance imaging (fMRI) and electrocorticography (ECoG) can be applied in rodents to non-invasively assess how a compound modulates brain network activity and connectivity. frontiersin.orgmdpi.com

Acute Seizure and Chronic Epilepsy Models (e.g., Maximal Electroshock, Pentylenetetrazol-Induced Seizures, Kindling)

To evaluate the anticonvulsant potential of a compound like (R)-Benzobarbital, a battery of validated seizure models is used. nih.gov These models are broadly classified into those that induce acute seizures in normal animals and those that create a state of chronic epilepsy. uc.ptilae.org

Maximal Electroshock (MES) Seizure Model: The MES test is one of the most widely used screening models for antiseizure drugs. nih.govresearchgate.net An electrical stimulus is applied to rodents to induce a generalized tonic-clonic seizure, characterized by tonic extension of the hindlimbs. uc.ptmdpi.com The ability of a compound to prevent this tonic hindlimb extension is considered a measure of its efficacy against generalized seizures and its capacity to prevent seizure spread. uc.ptresearchgate.net

Pentylenetetrazol (PTZ)-Induced Seizure Model: The subcutaneous administration of the GABA-A receptor antagonist pentylenetetrazol induces clonic seizures in rodents. nih.govnih.govkoreamed.org This model is highly predictive of clinical efficacy against myoclonic and non-convulsive (absence) seizures. nih.gov The primary endpoint is the observation and scoring of clonic seizure activity. mdpi.com

Kindling Model: Kindling is a model of chronic epilepsy and epileptogenesis, the process by which a normal brain develops epilepsy. mdpi.comnih.gov It involves the repeated application of a sub-convulsive stimulus (either electrical, to a specific brain region like the amygdala, or chemical, using low doses of PTZ) over time. mdpi.comaesnet.org This repetition leads to a progressive intensification of seizure activity, culminating in fully generalized seizures. nih.gov The kindling model is considered to have high predictive validity for identifying drugs effective against focal seizures, particularly temporal lobe epilepsy. aesnet.orgbiorxiv.org Seizure severity is typically rated using the Racine scale. aesnet.org

Table 3: Comparison of Key Preclinical Seizure Models

| Model | Species | Seizure Type Modeled | Typical Endpoint | Pharmacological Relevance |

|---|---|---|---|---|

| Maximal Electroshock (MES) | Mice, Rats uc.pt | Generalized tonic-clonic seizure mdpi.com | Abolition of tonic hindlimb extension researchgate.net | Efficacy against generalized seizures; prevention of seizure spread. uc.pt |

| Pentylenetetrazol (PTZ) | Mice, Rats nih.govnih.gov | Generalized clonic, myoclonic seizure nih.gov | Prevention of clonic convulsions; latency to first seizure. mdpi.com | Efficacy against absence and myoclonic seizures. nih.gov |

| Kindling (e.g., Amygdala) | Rats, Mice nih.govaesnet.org | Focal seizure progressing to secondary generalized seizure; epileptogenesis aesnet.orgbiorxiv.org | Reduction in seizure severity score (e.g., Racine scale); decreased afterdischarge duration. aesnet.orgbiorxiv.org | Efficacy against focal (partial) seizures, particularly temporal lobe epilepsy; disease-modifying potential. nih.govaesnet.org |

Specialized Animal Models for Metabolic Dysfunctions in Neurological Disorders

The investigation of (R)-Benzobarbital in the context of neurological disorders with underlying metabolic dysfunctions necessitates the use of specialized animal models that can replicate the complex interplay between metabolism and neuronal excitability. nih.gov Epilepsy, a primary indication for barbiturates, is increasingly understood to have metabolic underpinnings, with dysfunctions in processes like mitochondrial respiration and glucose transport contributing to epileptogenesis. nih.govnih.gov Developing animal models that accurately reflect human metabolic epilepsy is challenging but crucial for preclinical research. nih.gov

Several animal models have been developed to study the link between metabolic dysfunction and seizure susceptibility. These models are critical for evaluating the efficacy of anticonvulsant compounds like (R)-Benzobarbital, which is metabolized to the active compound phenobarbital (B1680315). nih.govecddrepository.org

Genetic Models of Metabolic Epilepsy: Various genetic models recapitulate specific metabolic defects associated with human epilepsy syndromes. nih.gov These include:

Glucose Transporter 1 (GLUT1) Deficiency Models: GLUT1 deficiency is a rare metabolic disorder that leads to recurrent seizures in infancy. mdpi.com Animal models with mutations in the corresponding gene can be used to study how impaired glucose transport to the brain leads to neuronal hyperexcitability. nih.gov

Adiponectin-Deficient Models: Research has explored the role of adiponectin deficiency in increasing seizure sensitivity, particularly when combined with a high-fat diet. mdpi.com One study reported that adiponectin-knockout mice fed a high-fat diet experienced a higher incidence of clonic seizures and more severe neuronal damage following a low dose of kainic acid, highlighting a link between metabolic parameters and seizure activity. mdpi.com

Mitochondrial Dysfunction Models: Since mitochondrial respiration deficits are implicated in metabolic epilepsy, models with mutations affecting mitochondrial function are highly relevant. nih.govnih.gov For example, mutations in the mtDNA replicase, POLG, cause Alpers-Huttenlocher syndrome, which is characterized by refractory seizures. mdpi.com Animal models of such mitochondrial disorders allow for the investigation of energy metabolism failure in the context of epilepsy. mdpi.com

These models provide a platform to investigate whether compounds like (R)-Benzobarbital can modulate seizure activity that is driven or exacerbated by specific metabolic impairments. The choice of model depends on the specific metabolic pathway being investigated. scielo.br While rodent models are most common, other organisms like Drosophila are also used to model neurodegenerative diseases and can be valuable for genetic screens due to their short life-span. scielo.br

Table 1: Specialized Animal Models for Investigating Metabolic Dysfunction in Epilepsy

| Model Type | Description | Key Metabolic Feature | Relevance for Drug Investigation |

|---|---|---|---|

| PTZ Kindling Model | Rodents are administered sub-convulsive doses of pentylenetetrazol over time, leading to increased seizure susceptibility. nih.gov | Altered brain metabolic rate, changes in glutamate and NAA levels. nih.govmdpi.com | Allows for the study of drug effects on seizures in the context of global metabolic alterations. mdpi.com |

| GLUT1 Deficiency Model | Genetic knockout or mutation of the glucose transporter 1 gene in rodents. nih.govmdpi.com | Impaired glucose transport into the brain. mdpi.com | Tests compound efficacy in a condition where energy substrate availability for neurons is compromised. nih.gov |

| Adiponectin-KO Mice | Genetic knockout of the adiponectin gene, often combined with a high-fat diet. mdpi.com | Adiponectin deficiency linked to altered metabolic parameters and increased seizure sensitivity. mdpi.com | Investigates drug action in a model where systemic metabolic changes influence neurological outcomes. mdpi.com |

| Mitochondrial Disorder Models | Genetic models with mutations in mitochondrial genes, such as POLG. mdpi.com | Deficits in mitochondrial respiration and cellular energy production. nih.govnih.gov | Evaluates compound efficacy in the context of primary mitochondrial dysfunction leading to seizures. mdpi.com |

GLP-Compliant Animal Toxicology and Pharmacokinetic Studies in Preclinical Development

Before a drug candidate can be tested in human clinical trials, its safety and pharmacokinetic profile must be rigorously evaluated in preclinical studies conducted under Good Laboratory Practice (GLP). fda.govnih.gov GLP is a quality system of management controls for research laboratories to ensure the uniformity, consistency, reliability, reproducibility, quality, and integrity of non-clinical safety tests. biotechfarm.co.ilhistologix.com These regulations are mandated by authorities like the U.S. Food and Drug Administration (FDA) under regulation 21 CFR Part 58. fda.gov

The primary goals of preclinical toxicology and pharmacokinetic (toxicokinetic) studies are to identify a safe starting dose for human trials, define potential target organs for toxicity, and establish the relationship between the dose administered and systemic exposure over time. nih.govpacificbiolabs.comxenotech.com

Study Design Components:

Species Selection: Regulatory agencies typically require studies in at least two mammalian species, one rodent (e.g., rat, mouse) and one non-rodent (e.g., dog, guinea pig). pacificbiolabs.comnebiolab.com The choice of species should be based on which animal's metabolic pathways are most similar to humans for the drug . nebiolab.com For (R)-Benzobarbital, its metabolism to phenobarbital and benzoic acid has been demonstrated in guinea pigs. nih.gov

Toxicology Studies: These studies assess the safety of a new molecular entity at a range of doses, from the minimum efficacious dose to the maximum tolerated dose. nebiolab.com They include single-dose (acute) toxicity studies and repeated-dose toxicity studies (sub-chronic to chronic), with durations related to the intended duration of the clinical trial. nih.govpacificbiolabs.com Key endpoints include monitoring for clinical signs of toxicity, changes in body weight and food consumption, clinical pathology (hematology and clinical chemistry), gross pathology at necropsy, and histopathology of tissues. aurigeneservices.com

Pharmacokinetic (PK) / Toxicokinetic (TK) Studies: Pharmacokinetic studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound. pacificbiolabs.com Toxicokinetic analysis is typically integrated into toxicology studies and measures the systemic exposure to the drug in the test animals. nih.govxenotech.com This data is crucial for interpreting the toxicology findings and understanding the dose-response relationship. nih.gov For a compound like (R)-Benzobarbital, a key pharmacokinetic finding is its rapid hydrolysis in the gastrointestinal tract to form phenobarbital, which is then detected in brain tissue and is likely responsible for the therapeutic effect. nih.gov

The entire process, from study planning and protocol design to data recording and final reporting, must adhere to strict GLP standards, which include requirements for qualified personnel, calibrated equipment, and standard operating procedures (SOPs). fda.govbiotechfarm.co.il

Table 2: Key Components of GLP-Compliant Preclinical Toxicology and Pharmacokinetic Studies

| Component | Description | Regulatory Expectation | Example Relevance for (R)-Benzobarbital |

|---|---|---|---|

| GLP Compliance | Adherence to a quality system (e.g., FDA 21 CFR Part 58) for the planning, performance, monitoring, and reporting of studies. fda.govhistologix.com | Mandatory for non-clinical safety studies intended to support regulatory applications (e.g., IND). nih.gov | Ensures reliability and integrity of all safety and PK data submitted for (R)-Benzobarbital. |

| Species Selection | Use of at least one rodent and one non-rodent species. nebiolab.com | Species should have a metabolic profile relevant to humans. nebiolab.com | Guinea pigs have been used to study the metabolism of benzobarbital (B1202252) to phenobarbital. nih.gov |

| Dose-Ranging Studies | Preliminary studies to determine the maximum tolerated dose (MTD) and select dose levels for definitive studies. aurigeneservices.com | Helps in the design of subsequent long-term GLP toxicology studies. aurigeneservices.com | Would establish the dose ranges for evaluating the toxicity profile of (R)-Benzobarbital. |

| Repeated-Dose Toxicity | Administration of the compound daily for a specified duration (e.g., 28 days, 90 days). aurigeneservices.com | Duration is based on the proposed length of human clinical trials. pacificbiolabs.com | Assesses target organ toxicity and determines the No-Observed-Adverse-Effect-Level (NOAEL). nih.gov |

| Toxicokinetic (TK) Analysis | Measurement of systemic exposure (e.g., plasma concentration) of the drug and its major metabolites during toxicology studies. nih.govxenotech.com | Correlates exposure with toxicological findings. nih.gov | Would quantify the exposure to both (R)-Benzobarbital and its active metabolite, phenobarbital. nih.gov |

| Histopathology | Microscopic examination of organs and tissues to identify any treatment-related changes. aurigeneservices.com | A critical endpoint for identifying target organs of toxicity. pacificbiolabs.com | Would reveal any cellular-level toxicity in organs like the liver, where the drug is metabolized. ecddrepository.orgbloomtechz.com |

Ex Vivo Research Techniques for Tissue and Organ Studies

Ex vivo research methodologies provide a crucial intermediate step between in vitro assays and in vivo animal studies, allowing for the investigation of a compound's effects on intact biological tissue in a controlled laboratory environment. scireq.com These techniques are particularly valuable in neuroscience for studying the mechanisms of action of neuroactive compounds like (R)-Benzobarbital. criver.com The primary advantage of ex vivo systems is that the tissue, such as a brain slice, retains its complex cellular architecture, including various cell types and local synaptic connections, which are absent in dissociated cell cultures. frontiersin.org

Organotypic Brain Slice Assays:

A principal ex vivo technique in neuropharmacology is the use of acute or organotypic brain slice preparations. criver.comnih.gov This method involves the following general steps:

Tissue Extraction: An animal is euthanized, and the brain is rapidly extracted and placed in an ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) to maintain tissue viability. creative-biolabs.com

Slicing: A specific brain region of interest, such as the hippocampus or cortex (areas highly relevant to epilepsy), is dissected and sliced into thin sections (typically 200-400 micrometers) using a vibratome. creative-biolabs.com

Incubation and Recording: The slices are transferred to a recording chamber where they are continuously perfused with oxygenated aCSF at a controlled temperature. creative-biolabs.com This setup allows the tissue to remain viable for several hours. scireq.com

Applications in (R)-Benzobarbital Investigation:

Electrophysiology: This is a key application for brain slices. creative-biolabs.com Microelectrodes can be placed within the slice to record various neuronal activities. For an anticonvulsant like (R)-Benzobarbital, researchers can assess its effect on:

Neuronal Excitability: By measuring the firing of action potentials in individual neurons in response to stimuli. creative-biolabs.com

Synaptic Transmission: By recording excitatory postsynaptic potentials (EPSPs) and inhibitory postsynaptic potentials (IPSPs) to determine how the drug modulates the balance of excitation and inhibition in a neural circuit. criver.com Benzobarbital is known to act by enhancing the effects of the inhibitory neurotransmitter GABA, a mechanism that can be directly studied using this technique. smolecule.com

Synaptic Plasticity: By evaluating the drug's impact on long-term potentiation (LTP) or long-term depression (LTD), which are cellular correlates of learning and memory but are also involved in the plastic changes that occur in epilepsy. creative-biolabs.com

Neurotransmitter Release and Receptor Binding: Brain slices can be used to study how a drug affects the release of neurotransmitters or to characterize its binding to specific receptors within a preserved tissue microenvironment. smolecule.com

By using brain slices from the specialized animal models of metabolic dysfunction described previously (Section 5.2.3), researchers can investigate how (R)-Benzobarbital's neurophysiological effects might differ in a metabolically compromised state. This provides a powerful link between the metabolic condition of the animal and the drug's direct action at the neural circuit level.

Table 3: Ex Vivo Research Techniques for (R)-Benzobarbital Investigation

| Technique | Description | Information Gained | Application for (R)-Benzobarbital |

|---|---|---|---|

| Acute Brain Slice Electrophysiology | Recording of electrical activity from neurons in freshly prepared brain slices from specific regions (e.g., hippocampus). criver.comcreative-biolabs.com | Direct measurement of neuronal excitability, synaptic transmission (EPSPs/IPSPs), and network activity. creative-biolabs.com | To determine the direct effects on neuronal firing and GABAergic inhibitory transmission, confirming its mechanism of action. smolecule.com |

| Organotypic Slice Culture | Brain slices are maintained in culture for days to weeks, preserving much of the local cytoarchitecture. frontiersin.orgnih.gov | Allows for the study of longer-term drug effects, neurodevelopment, and plasticity. creative-biolabs.com | To investigate potential neuroprotective effects or long-term changes in synaptic strength following sustained exposure. |

| Isolated Organ Perfusion | An entire organ (e.g., liver) is removed and maintained by perfusing it with an oxygenated, nutrient-rich solution. scireq.com | Provides insights into organ-specific metabolism and function without systemic influences. scireq.com | To study the hepatic metabolism of (R)-Benzobarbital to phenobarbital in an isolated system. bloomtechz.com |

| Tissue Bath for Smooth Muscle | Isolated smooth muscle tissues (e.g., from the gut or aorta) are placed in a tissue bath to measure contractility. scireq.com | Assessment of agonist or antagonist activities on muscle tissue. scireq.com | To investigate any potential off-target effects on vascular or gastrointestinal smooth muscle function. |

Metabolic Pathway Research and Enzyme Induction Profile

Research on Hepatic Cytochrome P450 System Induction by Benzobarbital (B1202252)

Benzobarbital is recognized as a potent, phenobarbital-like inducer of the hepatic cytochrome P450 (CYP450) enzyme system. patsnap.compatsnap.comdoaj.orgwikipedia.org This induction significantly enhances the liver's capacity to metabolize various substances. nih.gov A substantial portion of benzobarbital's enzyme-inducing activity is attributed to its primary metabolite, phenobarbital (B1680315), which is formed in the body following administration. doaj.orgnih.gov

The mechanism of induction by phenobarbital-like compounds, including benzobarbital, is primarily mediated through the activation of the constitutive androstane (B1237026) receptor (CAR), a nuclear receptor predominantly expressed in the liver. aopwiki.orgresearchgate.netd-nb.info Unlike direct ligands, phenobarbital does not bind to CAR but initiates a signaling cascade that promotes CAR's translocation from the cell's cytoplasm into the nucleus. d-nb.infonih.gov Inside the nucleus, CAR forms a heterodimer with the retinoid X receptor (RXR). nih.govnih.gov This CAR-RXR complex then binds to specific DNA sequences, known as phenobarbital-responsive enhancer modules (PBREM), in the regulatory regions of target genes, leading to an increased transcription of these genes. researchgate.netnih.gov

Research has identified several CYP450 isoenzymes that are upregulated by benzobarbital and its metabolite, phenobarbital. Studies in rats have shown induction of CYP2B1, CYP2B2, and CYP3A1. nih.gov In humans, the corresponding induced enzymes include CYP2B6 and CYP3A4. researchgate.net Research on benzobarbital itself has demonstrated an increase in the hepatic levels of total cytochrome P-450, as well as its specific isoforms CYP2B6, CYP2C9, and CYP2A1. researchgate.net

Table 1: Hepatic Cytochrome P450 Enzymes Induced by Benzobarbital and its Metabolite, Phenobarbital This table is interactive. You can sort and filter the data.

| Inducer | Induced Enzyme(s) | Species | Reference(s) |

|---|---|---|---|

| Benzobarbital | CYP2B6, CYP2C9, CYP2A1 | Not Specified | researchgate.net |

| Phenobarbital | CYP2B1, CYP2B2, CYP3A1 | Rat | nih.gov |

| Phenobarbital | CYP2B, CYP3A Subfamilies | General | researchgate.netnih.gov |

| Phenobarbital | CYP2B6, CYP3A4 | Human | researchgate.net |

Investigation of Impact on Xenobiotic Biotransformation and Potential Drug-Drug Interaction Mechanisms

The induction of the CYP450 system by benzobarbital has significant consequences for the biotransformation of xenobiotics—foreign substances such as drugs and environmental toxins. By increasing the quantity and activity of metabolic enzymes, benzobarbital accelerates the breakdown of other drugs that are substrates for these enzymes. patsnap.comnih.govauckland.ac.nz This enhanced metabolism can lead to lower plasma concentrations of co-administered drugs, potentially reducing their therapeutic efficacy. patsnap.com

This mechanism is the basis for numerous clinically relevant drug-drug interactions. nih.govchemisgroup.us Drugs whose metabolism can be significantly increased by inducers like benzobarbital and phenobarbital include oral anticoagulants (e.g., warfarin), oral contraceptives, and various other antiepileptic drugs. patsnap.comnih.govnih.gov The induction is not limited to Phase I (functionalization) reactions catalyzed by CYP450 enzymes; phenobarbital-like inducers also stimulate Phase II (conjugation) enzymes, such as UDP-glucuronosyltransferases (UGT), further contributing to the accelerated clearance of other compounds. nih.govmdpi.com

Conversely, the metabolic pathway of benzobarbital itself can be affected by other drugs. Medications that inhibit CYP450 enzymes, particularly CYP2C9 and CYP2C19 which are involved in its metabolism, can slow the clearance of benzobarbital. patsnap.combloomtechz.com This can lead to elevated plasma levels of the drug, increasing the potential for toxicity. patsnap.com

Table 2: Potential Drug-Drug Interactions via Enzyme Induction by Benzobarbital/Phenobarbital This table is interactive. You can sort and filter the data.

| Interacting Drug Class | Mechanism | Potential Outcome | Reference(s) |

|---|---|---|---|

| Oral Anticoagulants (e.g., Warfarin) | Accelerated metabolism via CYP450 induction | Decreased anticoagulant effect | patsnap.comnih.gov |

| Oral Contraceptives | Accelerated metabolism of steroid hormones | Decreased contraceptive efficacy, risk of unintended pregnancy | patsnap.comauckland.ac.nznih.gov |

| Other Antiepileptics (e.g., Lamotrigine) | Accelerated metabolism via CYP450 and UGT induction | Decreased serum concentration and efficacy | nih.gov |

| Various Cardiovascular and Psychotropic Drugs | Accelerated metabolism via CYP450 induction | Decreased serum concentration and efficacy | nih.gov |

Identification of Benzobarbital Metabolic Pathways and Metabolite Profiling in Animal Models

Benzobarbital undergoes extensive biotransformation, primarily in the liver, before its elimination from the body. bloomtechz.com The most significant metabolic pathway identified across species, including humans and animal models, is the hydrolytic cleavage of the benzoyl group to yield phenobarbital. doaj.orgnih.gov This conversion is central to benzobarbital's pharmacological profile, as phenobarbital is itself a potent anticonvulsant and enzyme inducer. doaj.orgnih.gov

Beyond its conversion to phenobarbital, benzobarbital is subject to other metabolic reactions typical of xenobiotic biotransformation. These include Phase I and Phase II pathways. bloomtechz.com

Phase I Metabolism: This involves oxidation reactions catalyzed by cytochrome P450 enzymes. Specifically, CYP2C9 and CYP2C19 have been identified as playing a role in the oxidation of benzobarbital, leading to the formation of hydroxylated metabolites such as 3'-hydroxybenzobarbital. bloomtechz.com

Phase II Metabolism: Following oxidation, the resulting metabolites can undergo glucuronidation. This process involves the attachment of a glucuronic acid molecule, which significantly increases the water solubility of the metabolites and facilitates their excretion. bloomtechz.com

N-dealkylation: This is another potential metabolic route for benzobarbital. bloomtechz.com

The metabolites produced from these pathways are generally less pharmacologically active than the parent compound (with the notable exception of phenobarbital) and are primarily eliminated from the body via the kidneys in the urine. nih.govbloomtechz.com While detailed metabolite profiles specific to (R)-benzobarbital in animal models are not extensively documented in available literature, studies on related compounds in rats provide a framework for how such profiling is conducted using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent drug and its various metabolites in biological samples. nih.govmdpi.com

Table 3: Summary of Benzobarbital Metabolic Pathways and Identified Metabolites This table is interactive. You can sort and filter the data.

| Pathway Type | Reaction | Key Enzymes | Resulting Metabolite(s) | Reference(s) |

|---|---|---|---|---|

| Phase I | Hydrolysis | Not Specified | Phenobarbital | doaj.orgnih.gov |

| Phase I | Oxidation | CYP2C9, CYP2C19 | Hydroxylated derivatives (e.g., 3'-hydroxybenzobarbital) | bloomtechz.com |

| Phase I | N-dealkylation | Not Specified | Dealkylated metabolites | bloomtechz.com |

| Phase II | Glucuronidation | UGTs | Glucuronide conjugates of oxidized metabolites | bloomtechz.com |

Comparative Studies of (R)-Benzobarbital as an Enzyme Inducer in Research Models

Most research literature refers to "benzobarbital" or its trade name "Benzonal" without specifying the stereochemistry, suggesting that studies were likely conducted using the racemic mixture of (R)- and (S)-enantiomers. wikipedia.org However, the importance of chirality in pharmacology is well-established, as enantiomers of a drug can exhibit different pharmacokinetic and pharmacodynamic properties. bioline.org.br

Comparative studies have been performed between benzobarbital (racemate) and its primary metabolite, phenobarbital. One study noted that benzonal had advantages as an inducer of the liver mono-oxygenase system compared to phenobarbital, implying it may possess a distinct or more favorable induction profile. wikipedia.org

While direct comparative studies on the enzyme-inducing properties of the individual (R)- and (S)-enantiomers of benzobarbital are not readily found, research on structurally related barbiturates highlights the potential for stereoselective effects. For instance, the metabolism of mephobarbital is stereoselective: the (R)-enantiomer is metabolized by CYP2C19, whereas the (S)-enantiomer is a substrate for CYP2B6. chemicalbook.com Similarly, a study on the enantiomers of normephenytoin in rats found that while both were potent enzyme inducers, their disposition and rate of elimination differed. nih.gov

Advanced Analytical Techniques in R Benzobarbital Research

Spectroscopic Methodologies for Structural Elucidation and Quantification (NMR, UV/Visible, IR)

Spectroscopic techniques are fundamental in the study of (R)-Benzobarbital, providing insights into its molecular structure and enabling its quantification. Nuclear Magnetic Resonance (NMR), Ultraviolet/Visible (UV/Visible), and Infrared (IR) spectroscopy each offer unique information about the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise atomic arrangement within the (R)-Benzobarbital molecule. While NMR cannot directly distinguish between enantiomers, derivatization with chiral agents can create diastereomers with distinct NMR spectra, allowing for the determination of enantiomeric purity. asdlib.org ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon skeletons of the molecule, respectively. For instance, in a study of a related barbiturate (B1230296) complex, NMR was used to verify the proportion of each component and confirm intermolecular binding. nih.gov

Ultraviolet/Visible (UV/Visible) Spectroscopy is a widely used technique for the quantification of compounds in solution. imgroupofresearchers.com This method is based on the principle that molecules absorb light at specific wavelengths. bspublications.net The absorption pattern is dependent on the molecular structure, particularly the presence of chromophores. imgroupofresearchers.com For barbiturates, UV/Visible spectrophotometry serves as an excellent screening procedure. nih.gov The absorbance is directly proportional to the concentration of the substance, a relationship described by the Beer-Lambert Law. imgroupofresearchers.com The pH of the solution can influence the absorption spectrum of barbiturates, making it a critical parameter to control during analysis. libretexts.org

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. creative-biostructure.com This technique is valuable for confirming the identity of (R)-Benzobarbital and for differentiating it from related compounds or potential impurities. nih.gov For example, the IR spectrum of Benzobarbital (B1202252) will show characteristic absorption bands corresponding to the various bonds within its structure, such as C=O, N-H, and aromatic C-H bonds.

| Spectroscopic Technique | Information Provided | Application in (R)-Benzobarbital Research |

| NMR Spectroscopy | Detailed atomic structure, molecular connectivity | Structural elucidation, confirmation of synthesis, determination of enantiomeric purity after derivatization |

| UV/Visible Spectroscopy | Quantification of the compound in solution | Concentration determination in various samples, screening for barbiturates |

| IR Spectroscopy | Identification of functional groups | Confirmation of molecular identity, detection of impurities |

This table provides a summary of the applications of key spectroscopic techniques in the research of (R)-Benzobarbital.

Chromatographic Separation and Quantification Techniques (GC-MS, HPLC, TLC, Chiral HPLC for Enantiomeric Excess)

Chromatographic methods are indispensable for separating (R)-Benzobarbital from complex mixtures and for its precise quantification. These techniques are routinely employed in pharmaceutical analysis and metabolism studies.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique used for the separation and identification of volatile and thermally stable compounds. While direct analysis of some barbiturates by GC-MS is possible, derivatization is often employed to improve their chromatographic behavior. The mass spectrometer provides detailed structural information, aiding in the unequivocal identification of the compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, including (R)-Benzobarbital. HPLC offers various stationary and mobile phases, allowing for the optimization of separation conditions. UV detectors are commonly used for the quantification of barbiturates in HPLC analysis.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of samples and for monitoring the progress of chemical reactions. It can be used to separate Benzobarbital from other substances based on their differential partitioning between a stationary phase and a mobile phase. nih.gov

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is a specialized and crucial HPLC technique for the separation of enantiomers. Since (R)-Benzobarbital and its (S)-enantiomer have identical physical and chemical properties in an achiral environment, chiral stationary phases are necessary to resolve them. This technique is essential for determining the enantiomeric excess (e.e.) of (R)-Benzobarbital, which is critical in stereoselective synthesis and metabolism studies.

| Chromatographic Technique | Principle of Separation | Application in (R)-Benzobarbital Research |

| GC-MS | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis. | Separation and identification of volatile derivatives of Benzobarbital. |

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | Quantification of (R)-Benzobarbital in various matrices. |

| TLC | Differential partitioning between a stationary phase on a flat plate and a liquid mobile phase. | Qualitative analysis and reaction monitoring. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of (R)- and (S)-Benzobarbital, determination of enantiomeric excess. |

This table summarizes the key chromatographic techniques and their specific applications in the analysis of (R)-Benzobarbital.

Application of Immunoassays and Electroanalytical Methods in Research

In addition to spectroscopic and chromatographic methods, immunoassays and electroanalytical techniques have found application in the detection and quantification of barbiturates, including Benzobarbital, in research contexts.

Immunoassays are highly sensitive and specific methods that utilize the binding reaction between an antibody and its corresponding antigen. These techniques, such as enzyme-linked immunosorbent assay (ELISA), can be developed to detect and quantify barbiturates in biological fluids. The high specificity of antibodies allows for the detection of the target analyte even in complex matrices with minimal sample preparation.

Electroanalytical Methods encompass a range of techniques that measure the electrical properties of a solution containing the analyte of interest. Techniques such as voltammetry can be applied to the determination of electrochemically active compounds like Benzobarbital. These methods can offer advantages in terms of speed, cost-effectiveness, and portability for certain research applications.

Radioligand Binding Assays for Receptor Affinity and Selectivity Determination

Radioligand binding assays are a cornerstone of pharmacological research, providing a direct measure of the affinity and selectivity of a compound for a specific receptor. In the context of (R)-Benzobarbital research, these assays are crucial for understanding its mechanism of action at the molecular level.

The principle of these assays involves the use of a radiolabeled ligand (a molecule that binds to a receptor) that has a known high affinity for the target receptor. The ability of (R)-Benzobarbital to displace the radiolabeled ligand from the receptor is measured. By performing these experiments with varying concentrations of (R)-Benzobarbital, its binding affinity (often expressed as the inhibition constant, Ki) can be determined.

To assess the selectivity of (R)-Benzobarbital, binding assays are conducted across a panel of different receptors. High affinity for the intended target receptor and low affinity for other receptors indicate high selectivity, which is a desirable characteristic for a therapeutic agent. These studies are fundamental in characterizing the pharmacological profile of (R)-Benzobarbital and in guiding further drug development efforts.

Optimization of Sample Preparation Methodologies for Biological Matrices in Research Settings

The accurate and reliable analysis of (R)-Benzobarbital in biological matrices, such as blood, plasma, urine, and tissue homogenates, is critically dependent on the sample preparation methodology. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and convert it into a form that is compatible with the analytical instrument.

Common sample preparation techniques used in (R)-Benzobarbital research include:

Protein Precipitation: This is a simple and rapid method to remove proteins from biological samples by adding an organic solvent or a strong acid.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the sample matrix by partitioning it between two immiscible liquid phases. The choice of solvent is crucial for achieving high extraction efficiency.

Solid-Phase Extraction (SPE): This method utilizes a solid sorbent to selectively retain the analyte while interfering substances are washed away. The analyte is then eluted with a suitable solvent. SPE offers higher selectivity and cleaner extracts compared to LLE.

The optimization of these methods involves careful selection of solvents, pH, and sorbents to maximize the recovery of (R)-Benzobarbital and minimize matrix effects, which can suppress or enhance the analytical signal. A well-optimized sample preparation protocol is essential for achieving the sensitivity, accuracy, and precision required in preclinical and clinical research.

Emerging Research Directions and Future Perspectives on R Benzobarbital

Application of Advanced Computational Modeling and Artificial Intelligence in (R)-Benzobarbital Drug Discovery and Design

The integration of advanced computational modeling and artificial intelligence (AI) is revolutionizing the field of drug discovery and design. nih.govmdpi.comnews-medical.net These technologies offer the potential to accelerate the identification of new drug candidates, predict their efficacy and toxicity, and optimize their pharmacological properties. nih.govmdpi.commednexus.org For a compound like (R)-benzobarbital, these approaches can provide significant insights.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. amu.edu.azamu.edu.az QSAR studies can help identify the key structural features of (R)-benzobarbital that are responsible for its therapeutic effects. amu.edu.az By understanding these structure-activity relationships, medicinal chemists can design new analogs of (R)-benzobarbital with improved potency, selectivity, and pharmacokinetic profiles. amu.edu.azamu.edu.az

AI and machine learning algorithms can be trained on large datasets of chemical compounds and their biological activities to predict the properties of new, untested molecules. nih.govmednexus.org In the context of (R)-benzobarbital, AI could be used to:

Predict Pharmacological Properties: Develop models to predict the sedative, hypnotic, and anticonvulsant effects of novel benzobarbital (B1202252) derivatives. ontosight.ai

Identify Potential Off-Target Effects: Screen for potential interactions with other biological targets, helping to predict and mitigate adverse effects. nih.gov

Optimize Drug Metabolism and Pharmacokinetics: Predict how structural modifications to the (R)-benzobarbital scaffold will affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Development of Novel Research Probes and Pharmacological Tools Based on Benzobarbital Scaffolds

The benzobarbital chemical structure, or "scaffold," can serve as a valuable starting point for the development of novel research probes and pharmacological tools. nih.govnih.gov These tools are essential for investigating biological processes, validating new drug targets, and understanding the mechanisms of drug action. nih.govnih.govrsc.org

By synthetically modifying the benzobarbital scaffold, researchers can create a library of derivative compounds with a range of properties. mdpi.comrjptonline.org These derivatives can be designed to interact with specific biological targets with high affinity and selectivity. For example, derivatives could be synthesized to:

Act as selective ligands for specific receptor subtypes: This would allow for the detailed study of the role of these receptors in various physiological and pathological processes.